![molecular formula C15H9FN4S2 B2679638 4-fluoro-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862974-63-8](/img/structure/B2679638.png)
4-fluoro-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine
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Overview
Description
4-fluoro-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Scientific Research Applications
Synthesis and Analytical Applications
Research has shown the development of novel compounds utilizing benzo[d]thiazol-2-amine derivatives for analytical applications. For instance, the design and synthesis of fluorescent probes for iron ions (III) detection, utilizing benzo[d]thiazol-2-amine derivatives as the fluorogenic core, demonstrate the compound's potential in analytical chemistry. These probes exhibit high selectivity and sensitivity for iron ions among common metal ions, highlighting their utility in environmental and biochemical analysis (Wei, 2012).
Antimicrobial and Anticancer Activities
The compound has also been the basis for synthesizing new chemical entities with significant antimicrobial and anticancer activities. For example, the synthesis of 1,2,4-triazoles from isonicotinic acid hydrazide and their subsequent evaluation for antimicrobial activities illustrate the compound's role in developing potential therapeutic agents (Bayrak et al., 2009). Additionally, derivatives synthesized for targeting Mycobacterium tuberculosis GyrB inhibitors demonstrate the compound's application in addressing infectious diseases (Jeankumar et al., 2013).
Molecular Characterization and Structural Analysis
Detailed molecular characterization and structural analysis of benzo[d]thiazol-2-amine derivatives have been conducted to understand their chemical behavior and properties better. Studies such as the spectroscopic characterization and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine provide insights into the electronic structure, stability, and reactivity of such compounds. These analyses are crucial for rational drug design and the development of materials with specific properties (Al-Harthy et al., 2019).
Application in Organic Semiconductors
Furthermore, the structural motifs found in benzo[d]thiazol-2-amine derivatives have been explored for their potential in organic semiconductors. The development of semiconducting polymers incorporating benzo[d]thiazol-2-amine units indicates the compound's role in advancing materials science, particularly in applications such as transistors, solar cells, and photodetectors (Chen et al., 2016).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, and antitumor drugs .
Mode of Action
It is known that the thiazole ring, a key component of this compound, can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that the compound may interact with its targets through these mechanisms.
Biochemical Pathways
Given the broad biological activities of thiazole derivatives, it is likely that this compound affects multiple pathways, leading to its downstream effects .
Pharmacokinetics
Thiazoles are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
One study showed that a related compound, 4-(pyridin-4-yl)thiazol-2-amine, acted as an effective corrosion inhibitor for mild steel in an acid medium , suggesting that environmental conditions such as pH could influence the action of this compound.
properties
IUPAC Name |
4-fluoro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN4S2/c16-10-4-1-5-12-13(10)19-15(22-12)20-14-18-11(8-21-14)9-3-2-6-17-7-9/h1-8H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GREQIPQVWRKGQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NC3=NC(=CS3)C4=CN=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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